2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
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Overview
Description
2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a phenyl group
Preparation Methods
The synthesis of 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves multiple steps, including the formation of the imidazolino and purinyl rings. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other purine derivatives and imidazolino compounds. Compared to these, 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is unique due to its specific structural features and potential applications. Some similar compounds are:
- 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide
- Various indole derivatives with similar biological activities .
Properties
IUPAC Name |
2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c1-26-19-18(20(31)28(22(26)32)12-17(24)30)27-11-16(13-7-3-2-4-8-13)29(21(27)25-19)15-10-6-5-9-14(15)23/h2-11H,12H2,1H3,(H2,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZHNKBXLJLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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